molecular formula C12H14N4O5 B4884601 2-amino-N-cyclopentyl-3,5-dinitrobenzamide

2-amino-N-cyclopentyl-3,5-dinitrobenzamide

Cat. No.: B4884601
M. Wt: 294.26 g/mol
InChI Key: FHZSEZIZPXVGDS-UHFFFAOYSA-N
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Description

2-amino-N-cyclopentyl-3,5-dinitrobenzamide is a chemical compound with the molecular formula C₁₂H₁₄N₄O₅ It is characterized by the presence of an amino group, a cyclopentyl group, and two nitro groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclopentyl-3,5-dinitrobenzamide typically involves the nitration of a suitable benzamide precursor followed by the introduction of the cyclopentyl and amino groups. One common method involves the following steps:

    Nitration: The benzamide precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions on the benzene ring.

    Cyclopentylation: The nitrated intermediate is then reacted with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base such as potassium carbonate to introduce the cyclopentyl group.

    Amination: Finally, the nitro groups are reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclopentyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas with a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of nitro groups.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of 2-amino-N-cyclopentyl-3,5-diaminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the reagents used.

Scientific Research Applications

2-amino-N-cyclopentyl-3,5-dinitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopentyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of nitro and amino groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-cyclopentyl-3,5-diaminobenzamide: Similar structure but with amino groups instead of nitro groups.

    2-amino-N-cyclopentyl-3,5-dichlorobenzamide: Contains chlorine atoms instead of nitro groups.

    2-amino-N-cyclopentyl-3,5-dimethylbenzamide: Contains methyl groups instead of nitro groups.

Uniqueness

2-amino-N-cyclopentyl-3,5-dinitrobenzamide is unique due to the presence of both nitro and amino groups on the benzamide core. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The nitro groups enhance its reactivity, while the amino group allows for further functionalization and interaction with biological targets.

Properties

IUPAC Name

2-amino-N-cyclopentyl-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O5/c13-11-9(12(17)14-7-3-1-2-4-7)5-8(15(18)19)6-10(11)16(20)21/h5-7H,1-4,13H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZSEZIZPXVGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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